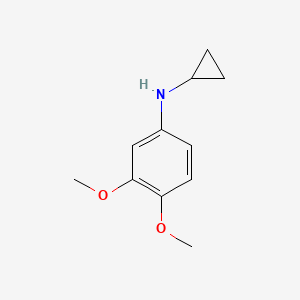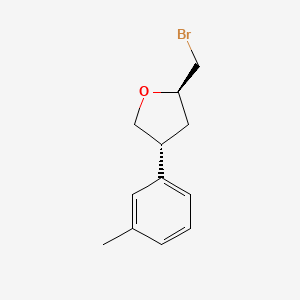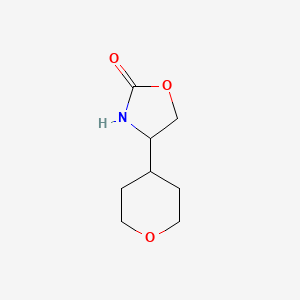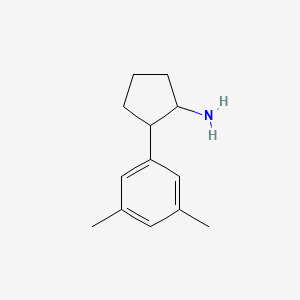
N-cyclopropyl-3,4-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3,4-dimethoxyaniline is an organic compound characterized by the presence of a cyclopropyl group attached to the nitrogen atom of an aniline ring, which is further substituted with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropyl-3,4-dimethoxyaniline can be synthesized through a multi-step process. One common method involves the reaction of 3,4-dimethoxyaniline with cyclopropylamine. The reaction typically requires a catalyst and specific reaction conditions to ensure the formation of the desired product. For instance, the use of 1-ethoxy-1-(trimethylsilyloxy) cyclopropane in the presence of acetic acid and methanol under reflux conditions has been reported to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
N-cyclopropyl-3,4-dimethoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-3,4-dimethoxyaniline involves its interaction with specific molecular targets. The cyclopropyl group and methoxy substituents play a crucial role in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-methoxyaniline
- N-cyclopropyl-3,4-dimethoxybenzamide
- N-cyclopropyl-3,4-dimethoxyphenylamine
Uniqueness
N-cyclopropyl-3,4-dimethoxyaniline is unique due to the presence of both cyclopropyl and methoxy groups, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and reactivity .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-cyclopropyl-3,4-dimethoxyaniline |
InChI |
InChI=1S/C11H15NO2/c1-13-10-6-5-9(7-11(10)14-2)12-8-3-4-8/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
NWYYFDKQTLBLQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine](/img/structure/B13215649.png)




![4-{[(3-Methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13215675.png)


![3-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13215688.png)


![3-{[(tert-butoxy)carbonyl]amino}-7-fluoro-1-methyl-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13215712.png)
![1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13215720.png)

